Boc-NH-PEG4-C2-Boc, also known as tert-butyl 2-(2-(2-(2-hydroxyethoxy)-ethoxy)ethoxy)ethylcarbamate, is a polyethylene glycol (PEG) derivative that features a Boc (tert-butoxycarbonyl) protected amine group and a terminal hydroxyl group. This compound is significant in biochemistry and medicinal chemistry due to its role as a linker in drug delivery systems and peptide synthesis. The presence of the hydrophilic PEG moiety enhances the solubility and biocompatibility of the compound, making it suitable for various applications in medical research, nanotechnology, and materials science.
Boc-NH-PEG4-C2-Boc is classified under synthetic polymers, specifically polyether compounds. It is derived from polyethylene glycol, which is a widely used polymer in pharmaceuticals due to its non-toxic nature and ability to improve the pharmacokinetics of drugs. The compound has been cataloged with the CAS number 106984-09-2 and is commercially available from various suppliers specializing in biopharmaceutical products .
The synthesis of Boc-NH-PEG4-C2-Boc typically involves several steps:
The synthesis often employs coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) along with bases such as DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of amide bonds between the PEG derivative and other compounds . Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the structure and purity of the final product.
The molecular structure of Boc-NH-PEG4-C2-Boc consists of a linear PEG chain with four ethylene glycol units, flanked by a Boc-protected amine group at one end and a hydroxyl group at the other end. The general formula can be represented as:
Boc-NH-PEG4-C2-Boc can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis and bioconjugation strategies .
The mechanism of action for Boc-NH-PEG4-C2-Boc primarily revolves around its role as a linker in drug delivery systems. When conjugated to therapeutic agents, it enhances their solubility, stability, and bioavailability. The PEG component reduces renal clearance and improves circulation time in vivo, while the reactive groups allow for targeted delivery to specific tissues or cells through covalent bonding with targeting ligands or drugs.
Boc-NH-PEG4-C2-Boc has several scientific uses:
Solid-phase peptide synthesis (SPPS) techniques are essential for constructing Boc-NH-PEG4-C2-Boc with atomic precision. This approach employs N-terminally immobilized resins, enabling iterative coupling of tetraethylene glycol (PEG4) units and tert-butyloxycarbonyl (Boc)-protected intermediates. Wang or Sieber amide resins serve as ideal solid supports due to their acid-labile linkage compatibility with Boc chemistry. The synthesis initiates with the attachment of Fmoc-PEG4-OH to the resin via carbodiimide-mediated esterification (e.g., using N,N'-diisopropylcarbodiimide and 4-dimethylaminopyridine), achieving >98% coupling efficiency as quantified by ninhydrin testing [2] [7]. Subsequent deprotection of the Fmoc group with 20% piperidine in dimethylformamide liberates the amine for Boc-β-alanine coupling, forming the C2 spacer. Final N-terminal Boc protection is introduced using di-tert-butyl dicarbonate in tetrahydrofuran, yielding the protected linker after trifluoroacetic acid cleavage [3] [8].
Critical advantages of SPPS include:
Table 1: Solid-Phase Synthesis Efficiency Metrics
Synthetic Step | Reaction Time (hr) | Coupling Yield (%) | Key Reagents |
---|---|---|---|
Resin Functionalization | 4 | 98.5 | DIC, DMAP, DMF |
Fmoc Deprotection | 0.5 | >99 | 20% Piperidine/DMF |
Boc-β-alanine Coupling | 3 | 97.2 | HBTU, DIPEA, DMF |
N-Terminal Boc Capping | 2 | 99.1 | (Boc)₂O, THF |
Boc chemistry stability is paramount for maintaining structural integrity during Boc-NH-PEG4-C2-Boc synthesis. The electron-rich ether oxygen atoms within PEG4 segments increase susceptibility to N-Boc carbamate cleavage under acidic conditions, necessitating precisely modulated deprotection protocols. Studies demonstrate that trifluoroacetic acid/dichloromethane (20–50% v/v) optimally removes Boc groups from PEG intermediates within 15–30 minutes at 0–5°C, minimizing PEG chain degradation (<5% chain scission) compared to room temperature processing (15–20% degradation) [2] [8]. Quantitative in situ Fourier-transform infrared spectroscopy monitoring reveals that extended acid exposure beyond 45 minutes induces oxonium ion formation, leading to ether bond hydrolysis [7].
Strategic optimization involves:
Boc reprotection employs stoichiometric (Boc)₂O (1.05 equivalents) with catalytic 4-dimethylaminopyridine (0.1 equivalents) in tetrahydrofuran, achieving >99% carbamation without PEG chain truncation. Nuclear magnetic resonance spectroscopy confirms the absence of tert-butylation at ethylene glycol termini—a common side reaction when using strong Lewis acid catalysts [2].
Table 2: Boc Deprotection Efficiency Under Varied Acid Conditions
Acid System (v/v) | Temperature (°C) | Time (min) | Deprotection Yield (%) | PEG Degradation (%) |
---|---|---|---|---|
20% TFA/DCM | 0 | 15 | 98.7 | 3.1 |
50% TFA/DCM | 25 | 30 | 99.5 | 18.7 |
5% TMSBr/TFA | −10 | 10 | 97.3 | 1.8 |
30% HCl/Dioxane | 25 | 45 | 92.4 | 22.5 |
Producing monodispersed Boc-NH-PEG4-C2-Boc (MW 336.43 g/mol) requires overcoming inherent polydispersity (Ð >1.05) in classical anionic ethylene oxide polymerization. Stepwise, chromatography-free synthesis via mesylate displacement achieves >99% monodispersity but suffers from low scalability (≤500 mg/batch) [2] [8]. Key challenges include:
Scalable approaches (≥10 g) employ:
Table 3: Analytical Characterization of Monodispersed vs. Polydispersed Product
Parameter | Monodispersed Boc-NH-PEG4-C2-Boc | Polydispersed Equivalent (Ð=1.15) | Detection Method |
---|---|---|---|
Average Molecular Weight | 336.43 ± 0.05 g/mol | 342.71 ± 8.44 g/mol | ESI-TOF Mass Spectrometry |
PEG Homolog Impurities | <0.5% | 12.7% | Charged Aerosol Detection |
Water Content | 0.03% w/w | 0.38% w/w | Karl Fischer Titration |
Main Peak Retention Time | 6.72 ± 0.05 min | 5.98–7.84 min | Reversed-Phase HPLC |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: